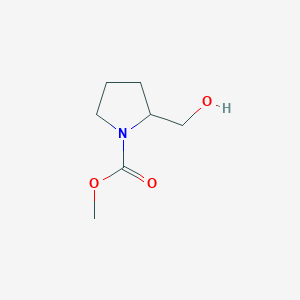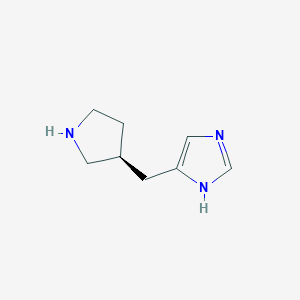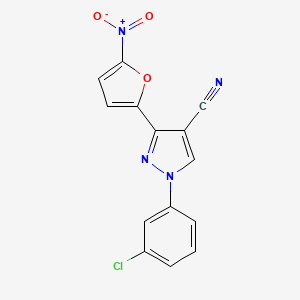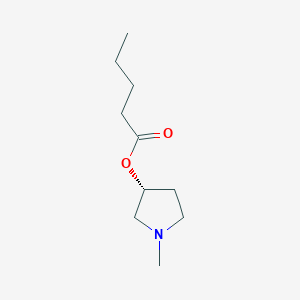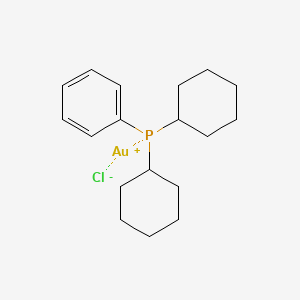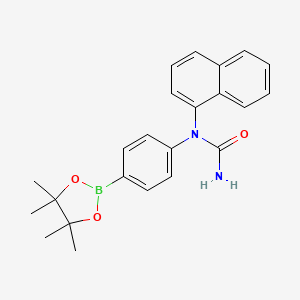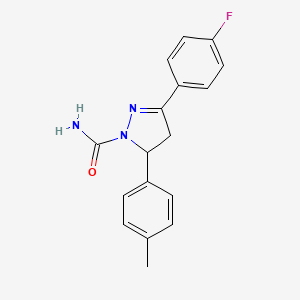![molecular formula C13H13N3 B12869728 4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile CAS No. 87388-12-3](/img/structure/B12869728.png)
4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with a dimethylamino group and a cyano group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile typically involves the reaction of 3-(dimethylamino)benzaldehyde with a suitable nitrile source under acidic or basic conditions. One common method involves the use of hydrazine and an appropriate nitrile in an acidic medium to yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction may produce pyrrole-3-amine derivatives.
Aplicaciones Científicas De Investigación
4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminoantipyrine: A compound with a similar dimethylamino group but different core structure.
1-(4-(Dimethylamino)phenyl)-2,3-bis(diphenylphosphoryl)propan-1-one: Another compound with a dimethylamino group and different functional groups.
Uniqueness
4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile is unique due to its specific combination of a pyrrole ring, a dimethylamino group, and a cyano group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
87388-12-3 |
|---|---|
Fórmula molecular |
C13H13N3 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
4-[3-(dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H13N3/c1-16(2)12-5-3-4-10(6-12)13-9-15-8-11(13)7-14/h3-6,8-9,15H,1-2H3 |
Clave InChI |
UCGOEFTXFVXGQJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC(=C1)C2=CNC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Isoxazolo[4,5-B]pyridine](/img/structure/B12869654.png)
